molecular formula C10H13N3O2S B13957310 N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide

N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide

Cat. No.: B13957310
M. Wt: 239.30 g/mol
InChI Key: PVYBLYCHDRXTPP-UHFFFAOYSA-N
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Description

N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide typically involves the reaction of 1H-benzo[d]imidazole-2-sulfonamide with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfinamide derivatives.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Alkyl halides or aryl halides in the presence of a base are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinamide derivatives.

    Substitution: Various alkyl or aryl substituted benzimidazole derivatives.

Scientific Research Applications

N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazole-2-sulfonamide: The parent compound without the isopropyl group.

    N-methyl-1H-benzo[d]imidazole-2-sulfonamide: A similar compound with a methyl group instead of an isopropyl group.

    N-ethyl-1H-benzo[d]imidazole-2-sulfonamide: A similar compound with an ethyl group instead of an isopropyl group.

Uniqueness

N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C10H13N3O2S

Molecular Weight

239.30 g/mol

IUPAC Name

N-propan-2-yl-1H-benzimidazole-2-sulfonamide

InChI

InChI=1S/C10H13N3O2S/c1-7(2)13-16(14,15)10-11-8-5-3-4-6-9(8)12-10/h3-7,13H,1-2H3,(H,11,12)

InChI Key

PVYBLYCHDRXTPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C1=NC2=CC=CC=C2N1

Origin of Product

United States

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